(3aR,9aR)-Fluparoxan
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Overview
Description
(3aR,9aR)-Fluparoxan is a chemical compound known for its unique stereochemistry and potential applications in various scientific fields. It is characterized by its specific molecular structure, which includes multiple chiral centers, making it an interesting subject for research in stereochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9aR)-Fluparoxan typically involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired stereochemistry. One common synthetic route involves the use of chiral catalysts to induce the formation of the (3aR,9aR) configuration. Reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3aR,9aR)-Fluparoxan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(3aR,9aR)-Fluparoxan has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,9aR)-Fluparoxan involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3aR,9aR)-Fluparoxan include:
- (3aR,9aR)-3,5,9a-Trimethyl-2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromen-7-ol
- (3aR,9aR)-6-(Bromomethyl)-2,2-dimethylhexahydro-4H-[1,3]dioxolo[4,5-c]oxocine
- (3aR,9aR)-2,2,3,3-tetrafluoro-2H,3H,3aH,4H,5H,8H,9H,9aH-cycloocta[b]thiophene
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique interactions with molecular targets. This makes it a valuable compound for research in stereochemistry, pharmacology, and other scientific fields.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m1/s1 |
InChI Key |
XSOUHEXVEOQRKJ-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Origin of Product |
United States |
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